2-Chloro-4-(3-nitrophenyl)thiazole
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Overview
Description
2-Chloro-4-(3-nitrophenyl)thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets within the body.
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond. This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .
Biochemical Pathways
Thiazole derivatives are known to interfere with the biosynthesis of certain bacterial lipids , suggesting that they may disrupt lipid metabolism pathways in bacteria.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability due to its solubility in both polar and nonpolar solvents.
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of bacteria and other microbes. Furthermore, thiazole derivatives have been found to possess promising antimicrobial and antiproliferative activities .
Action Environment
The solubility of thiazole derivatives in both polar and nonpolar solvents suggests that they may be stable and effective in a variety of physiological environments.
Biochemical Analysis
Biochemical Properties
These interactions can be influenced by the specific substituents on the thiazole ring .
Cellular Effects
Thiazoles have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-nitrophenyl)thiazole typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired thiazole derivative . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-nitrophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of 2-amino-4-(3-nitrophenyl)thiazole.
Reduction: Formation of 2-chloro-4-(3-aminophenyl)thiazole.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-4-(3-nitrophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and dyes
Comparison with Similar Compounds
2-Chloro-4-(3-nitrophenyl)thiazole can be compared with other thiazole derivatives such as:
2-Amino-4-(3-nitrophenyl)thiazole: Similar structure but with an amino group instead of a chlorine atom.
2-Chloro-4-(3-aminophenyl)thiazole: Similar structure but with an amino group instead of a nitro group.
4-(3-Nitrophenyl)thiazole: Lacks the chlorine atom at the second position
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-4-(3-nitrophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJLHPOQANIGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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